
3-Clorobenzofenona
Descripción general
Descripción
3-Chlorobenzophenone is an organic compound with the molecular formula C13H9ClO. It is a derivative of benzophenone, where one of the phenyl rings is substituted with a chlorine atom at the third position. This compound is a white to cream-colored powder and is used in various chemical applications due to its unique properties .
Aplicaciones Científicas De Investigación
3-Chlorobenzophenone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals.
Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.
Mecanismo De Acción
Target of Action
3-Chlorobenzophenone is a chemical compound with the formula ClC6H4COC6H5 Benzophenones, a class of compounds to which 3-chlorobenzophenone belongs, have been found to interact with various receptors in the body .
Mode of Action
Benzophenones are known to interact with their targets through various mechanisms . For instance, some benzophenones act as positive allosteric modulators, enhancing the activity of certain receptors
Biochemical Pathways
For example, some benzophenones are involved in the shikimate pathway, leading to the formation of an intermediate benzophenone
Pharmacokinetics
The properties of a compound can significantly impact its bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
Benzophenones are known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Análisis Bioquímico
Molecular Mechanism
It is possible that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
It is possible that this compound could have threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
It is possible that this compound interacts with various enzymes or cofactors and could have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins and could have effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound has targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Chlorobenzophenone can be synthesized through a Friedel-Crafts acylation reaction. This involves the reaction of benzene with 3-chlorobenzoyl chloride in the presence of a catalyst such as aluminum trichloride (AlCl3). The reaction is typically carried out at low temperatures to control the reaction rate and improve yield .
Industrial Production Methods: In industrial settings, the preparation of 3-chlorobenzophenone follows similar principles but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process involves the condensation of benzene with 3-chlorobenzoyl chloride, followed by purification steps such as crystallization and filtration .
Análisis De Reacciones Químicas
Types of Reactions: 3-Chlorobenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in the presence of a suitable nucleophile.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution: Formation of substituted benzophenones.
Reduction: Formation of 3-chlorobenzhydrol.
Oxidation: Formation of 3-chlorobenzoic acid.
Comparación Con Compuestos Similares
- 4-Chlorobenzophenone
- 2-Chlorobenzophenone
- 3-Chlorophenol
- 4-Chloroanisole
- 2-Amino-5-chloro-2’-fluorobenzophenone
Comparison: 3-Chlorobenzophenone is unique due to the position of the chlorine atom, which affects its reactivity and interaction with other molecules. Compared to 4-chlorobenzophenone and 2-chlorobenzophenone, the 3-chloro derivative has different steric and electronic properties, influencing its chemical behavior and applications .
Propiedades
IUPAC Name |
(3-chlorophenyl)-phenylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPLWKNRPZVNELG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70906388 | |
| Record name | (3-Chlorophenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70906388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1016-78-0 | |
| Record name | 3-Chlorobenzophenone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1016-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chlorobenzophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001016780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chlorobenzophenone | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | (3-Chlorophenyl)(phenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70906388 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chlorobenzophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.554 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the position of the chlorine atom on the benzophenone ring affect its photochemical reactivity?
A: Research indicates that the position of the chlorine substituent on the benzophenone ring significantly influences its photochemical behavior, specifically its ability to abstract hydrogen atoms. Studies employing nanosecond time-resolved resonance Raman (ns-TR3) spectroscopy demonstrate that while 3-Chlorobenzophenone, 4-Chlorobenzophenone, and 4,4′-Dichlorobenzophenone exhibit comparable hydrogen abstraction capabilities to the parent benzophenone, 2-Chlorobenzophenone displays a notably reduced ability. [] This suggests a unique "ortho effect" exerted by the chlorine atom in the 2-position, hindering the hydrogen abstraction process. []
Q2: Can 3-Chlorobenzophenone be used as a building block for synthesizing more complex molecules?
A: Yes, 3-Chlorobenzophenone serves as a versatile starting material in organic synthesis. For example, it acts as a key component in cyclocondensation reactions with diamines. When reacted with ethylenediamine, 3-Chlorobenzophenone yields imidazo[2,1-a]isoquinoline derivatives. [] Alternatively, its reaction with ortho-phenylenediamine produces benzo[b]phenazine derivatives. [] These reactions highlight the utility of 3-Chlorobenzophenone in constructing diverse heterocyclic scaffolds, which are valuable in medicinal chemistry and materials science.
Q3: Are there any computational studies investigating the properties of 3-Chlorobenzophenone?
A: While the provided research papers don't delve deeply into computational studies on 3-Chlorobenzophenone itself, they emphasize the use of Density Functional Theory (DFT) calculations to analyze the spectroscopic data and reaction mechanisms involving its derivatives. [] DFT calculations can be further employed to model the electronic structure, reactivity, and spectroscopic properties of 3-Chlorobenzophenone. Additionally, Quantitative Structure-Activity Relationship (QSAR) studies can be performed using computational methods to understand the relationship between the structure of 3-Chlorobenzophenone derivatives and their anticonvulsant activity. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


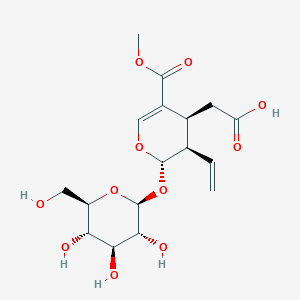
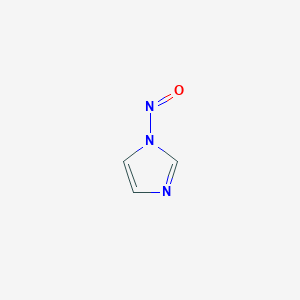
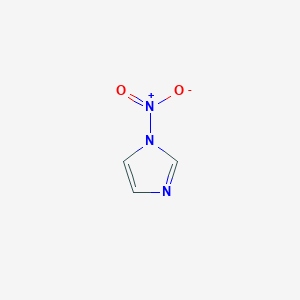

![N-[(2-Chlorophenyl)methyl]propan-2-amine](/img/structure/B110877.png)

![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-3-amino-2-hydroxydecanoyl]amino]propanoyl]amino]-3-methylbutanoyl]-methylamino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B110885.png)
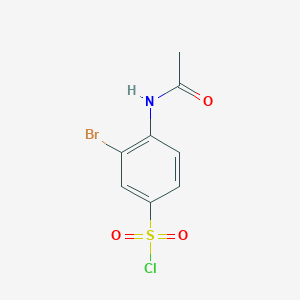
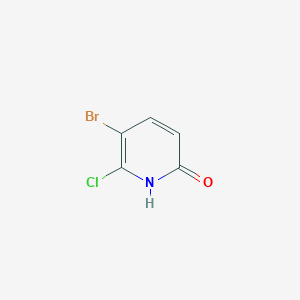

![Benzo[a]pyrene-9,10-dione](/img/structure/B110910.png)
![Benzo[a]pyrene-7,10-dione](/img/structure/B110913.png)
